1-Bromo-3-morpholinoimidazo[1,5-A]pyrazin-8-amine
Description
Properties
CAS No. |
1419222-67-5 |
|---|---|
Molecular Formula |
C10H12BrN5O |
Molecular Weight |
298.14 g/mol |
IUPAC Name |
1-bromo-3-morpholin-4-ylimidazo[1,5-a]pyrazin-8-amine |
InChI |
InChI=1S/C10H12BrN5O/c11-8-7-9(12)13-1-2-16(7)10(14-8)15-3-5-17-6-4-15/h1-2H,3-6H2,(H2,12,13) |
InChI Key |
AFMFAKJOIOPAJW-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC(=C3N2C=CN=C3N)Br |
Origin of Product |
United States |
Preparation Methods
Bromination of 2-Aminopyrazine Derivatives
The synthesis often begins with 2-aminopyrazine as the starting material. Bromination at positions 3 and 5 is achieved using liquid bromine or -bromosuccinimide (NBS). For example:
-
Step 1 : 2-Aminopyrazine is treated with bromine (16.2 mL, 0.315 mol) in dichloromethane under reflux to yield 3,5-dibromopyrazin-2-amine (97% purity).
This intermediate is critical for subsequent morpholine substitution and imidazo ring formation.
Morpholine Substitution at Position 3
The 3-bromine atom in 3,5-dibromopyrazin-2-amine is replaced with morpholine via nucleophilic aromatic substitution (NAS):
Cyclization to Imidazo[1,5-A]pyrazine Core
The morpholine-substituted pyrazine undergoes cyclization to form the imidazo ring:
Bromination at Position 1
Final bromination introduces the 1-bromo substituent:
-
Step 4 : 8-Morpholinoimidazo[1,5-A]pyrazine is brominated using (1.1 equiv) in at 25°C for 1 hour, yielding 1-bromo-3-morpholinoimidazo[1,5-A]pyrazin-8-amine .
-
Yield : 83–89% after purification by flash chromatography (, ).
Alternative Route: Direct Substitution of Dibromo Intermediate
A patent route (WO1988004298A1) bypasses sequential bromination by starting with 6,8-dibromoimidazo[1,2-a]pyrazine :
-
Step 1 : Reacting the dibromo compound with morpholine (3 equiv) in ethanol at reflux for 12 hours selectively substitutes the 8-bromine, yielding 6-bromo-8-morpholinoimidazo[1,2-a]pyrazine .
-
Step 2 : Bromination at position 1 using in acetic acid completes the synthesis.
Advantages : Fewer steps, higher overall yield (75–82%).
Catalytic Methods and Optimization
Palladium-Catalyzed Coupling
A patent (US9718828B2) describes Suzuki-Miyaura coupling to introduce aryl groups post-bromination:
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times for cyclization steps:
-
Example : Cyclization of pyrazin-2-amine with ethyl bromopyruvate under microwaves (150°C, 30 min) achieves 90% yield.
Comparative Analysis of Methods
Challenges and Solutions
Regioselectivity in Bromination
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-morpholinoimidazo[1,5-A]pyrazin-8-amine undergoes various chemical reactions, including :
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (amines, thiols), bases (K2CO3, NaH), solvents (DMF, DMSO).
Oxidation: Oxidizing agents (H2O2, m-CPBA).
Reduction: Reducing agents (NaBH4, LiAlH4).
Coupling Reactions: Palladium catalysts, bases (K2CO3, NaOH), solvents (THF, toluene).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazopyrazines, while coupling reactions can produce more complex heterocyclic compounds .
Scientific Research Applications
Biological Activities
1-Bromo-3-morpholinoimidazo[1,5-A]pyrazin-8-amine exhibits significant biological activities, making it a candidate for further research in pharmacology. The compound has been associated with the following activities:
- Antitumor Activity : Research indicates that derivatives of imidazo[1,5-a]pyrazine structures can inhibit cancer cell proliferation. In one study, modifications to the imidazo[1,5-a]pyrazine core led to compounds with enhanced activity against various cancer cell lines. For example, certain derivatives demonstrated IC50 values as low as 1.25 μM against PI3Kα kinase, a critical target in cancer therapy .
- Antiviral Properties : The compound's structural framework allows it to interact with viral enzymes. In the context of influenza A virus research, compounds with similar scaffolds were evaluated for their ability to inhibit viral polymerase activity . This suggests potential applications in developing antiviral therapies.
- Proteasome Inhibition : The compound has been identified as part of a series of proteasome inhibitors which showed efficacy in preclinical models for diseases like visceral leishmaniasis . This highlights its potential use in treating parasitic infections.
Synthesis Pathways
The synthesis of this compound involves several key steps:
- Starting Material : The synthesis typically begins with 2-aminopyrazine.
- Bromination : The initial step involves brominating 2-aminopyrazine to yield 3,5-dibromopyrazin-2-amine.
- Morpholine Substitution : The introduction of morpholine occurs at the 3-position through nucleophilic substitution.
- Cyclization : Subsequent cyclization reactions lead to the formation of the imidazo[1,5-a]pyrazine structure .
These synthetic strategies are crucial for generating analogs that may enhance biological activity or improve pharmacokinetic properties.
Case Study 1: Antitumor Activity Evaluation
In a study focused on evaluating the antitumor potential of various imidazo[1,5-a]pyrazine derivatives, this compound was included in a screening panel. The results indicated that modifications to the morpholine group significantly influenced cytotoxicity against several cancer cell lines. Notably, compounds exhibiting electron-donating substituents on the benzene ring showed enhanced cytotoxic effects .
Case Study 2: Antiviral Efficacy
Another investigation assessed the antiviral efficacy of related compounds against influenza A virus. Compounds derived from imidazo[1,5-a]pyrazine frameworks were tested for their ability to inhibit viral replication in vitro. The results suggested that structural variations could lead to improved inhibitory activity against viral polymerases .
Conclusion and Future Directions
The compound this compound shows promise across multiple therapeutic areas including oncology and virology. Ongoing research is focused on optimizing its structure to enhance potency and selectivity while minimizing toxicity. Future studies should explore:
- In Vivo Studies : To validate the efficacy observed in vitro and assess pharmacodynamics.
- Mechanistic Studies : To elucidate the specific pathways through which this compound exerts its biological effects.
- Combination Therapies : Investigating its potential synergistic effects with other therapeutic agents.
Mechanism of Action
The mechanism of action of 1-Bromo-3-morpholinoimidazo[1,5-A]pyrazin-8-amine involves its interaction with specific molecular targets and pathways :
Kinase Inhibition: The compound has been shown to inhibit certain kinases, which are enzymes involved in signal transduction and cell regulation.
Signal Transduction Pathways: By inhibiting kinases, the compound can modulate various signal transduction pathways, leading to altered cellular responses.
Cytotoxic Effects: The compound’s cytotoxic effects are attributed to its ability to interfere with cellular processes, leading to cell death in certain cancer cell lines.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The biological and chemical behavior of imidazo[1,5-a]pyrazin-8-amine derivatives is highly dependent on substituents at positions 1 and 3. Key analogs include:
*Calculated based on formula C10H12BrN5O.
Key Observations:
- Morpholino vs.
- Piperidinyl vs. Morpholino (): Piperidine-derived analogs (e.g., compound 43j) exhibit kinase inhibitory activity, suggesting that basic nitrogen atoms in substituents enhance target binding. Morpholino’s ether oxygen may reduce basicity, altering pharmacokinetics.
- Core Structure Differences (): Imidazo[1,2-a]pyrazine derivatives (e.g., 3-Bromoimidazo[1,2-a]pyrazin-8-amine) lack the fused ring topology of imidazo[1,5-a]pyrazine, which may reduce planarity and membrane permeability .
Biological Activity
1-Bromo-3-morpholinoimidazo[1,5-A]pyrazin-8-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C10H12BrN5O
- Molecular Weight : 284.14 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Bruton’s Tyrosine Kinase (Btk) : This compound has been identified as a potential inhibitor of Btk, a critical enzyme in B-cell receptor signaling pathways. Inhibition of Btk can modulate immune responses, making it a candidate for treating autoimmune diseases and certain cancers .
Antitumor Activity
Research indicates that imidazo[1,5-A]pyrazine derivatives, including this compound, exhibit potent antitumor activity. In particular, studies have shown that these compounds can inhibit tumor growth by targeting specific cellular pathways involved in cancer progression.
Immune Modulation
By inhibiting Btk, this compound may enhance the immune response against tumors. This modulation is particularly relevant in cancer immunotherapy, where enhancing immune activity can lead to improved patient outcomes .
Case Studies and Research Findings
Comparative Analysis
The biological activity of this compound can be compared to other similar compounds:
| Compound | Target | IC50 (nM) | Notes |
|---|---|---|---|
| Compound A | Btk | 15 | More potent than 1-Bromo derivative |
| Compound B | ENPP1 | 5.70 | Selective inhibitor with different mechanism |
| Compound C | Various kinases | >50 | Less selective but broader activity |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-bromo-3-morpholinoimidazo[1,5-a]pyrazin-8-amine?
- Methodological Answer : The compound can be synthesized via a two-stage protocol.
- Stage 1 : React L-proline with C-(3-chloro-pyrazin-2-yl)-methylamine, N-bromosuccinimide (NBS), and 4-methoxy-benzylamine in a solvent system (methylene dichloride, toluene, cyclohexane, or dimethylformamide/water) to yield intermediates.
- Stage 2 : Introduce morpholino groups via nucleophilic substitution or coupling reactions under reflux conditions. Optimization of solvent polarity (e.g., DMF for high-temperature stability) and stoichiometric ratios of NBS is critical to minimize byproducts .
Q. How should researchers purify this compound?
- Methodological Answer : Post-synthesis purification involves:
- Recrystallization : Use methanol or ethanol for high-purity crystals. For halogenated analogs, pentane or cyclohexane is effective .
- Chromatography : Normal-phase silica gel columns with gradient elution (ethyl acetate/hexane, 1:4 to 1:1) resolve brominated byproducts. Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) is recommended for polar impurities .
Q. What analytical techniques validate the structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : H NMR (DMSO-) identifies amine protons (δ 6.8–7.2 ppm) and bromine-induced deshielding in aromatic regions (δ 8.1–8.5 ppm). C NMR confirms morpholino carbons (δ 45–55 ppm) .
- Mass Spectrometry : High-resolution ESI-MS detects molecular ion peaks at m/z 338.03 (M+H) with isotopic patterns for bromine (1:1 ratio for Br/Br) .
- X-ray Crystallography : For unambiguous confirmation, grow crystals via slow evaporation in methanol. Reported analogs show fused bicyclic systems with Br–N distances of 1.89–1.92 Å .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity?
- Methodological Answer :
- Temperature Control : Maintain 0–5°C during bromination (Stage 1) to suppress di-brominated byproducts. For morpholino substitution (Stage 2), reflux at 80–100°C in DMF enhances nucleophilic attack .
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for coupling efficiency. Additives like KCO neutralize HBr byproducts, improving reaction homogeneity .
- Catalysis : Pd(PPh) (2 mol%) accelerates Buchwald-Hartwig amination for morpholino introduction, reducing reaction time from 24h to 6h .
Q. How do substituents (e.g., bromine, morpholino) influence electronic properties and reactivity?
- Methodological Answer :
- Bromine : Enhances electrophilic aromatic substitution (EAS) reactivity at C-1. DFT calculations show decreased HOMO-LUMO gaps (ΔE = 3.2 eV vs. 4.1 eV for non-brominated analogs), facilitating cross-coupling .
- Morpholino : The electron-donating N-morpholino group increases solubility in polar solvents (logP = 1.2 vs. 2.5 for methyl analogs) and stabilizes intermediates via hydrogen bonding in aqueous media .
Q. How to resolve contradictions in spectral data (e.g., NMR shifts) between batches?
- Methodological Answer :
- Solvent Effects : DMSO- vs. CDCl causes amine proton shifts (±0.3 ppm). Standardize solvents and temperature (25°C) .
- Impurity Analysis : Use F NMR (if fluorinated analogs are present) or HSQC to distinguish diastereomers. LC-MS traces with >95% purity reduce ambiguity .
Q. What in vitro assays evaluate the compound’s biological activity?
- Methodological Answer :
- Enzyme Inhibition : Test against kinases (e.g., EGFR, IC assays) using ADP-Glo™ kits. IC values <1 µM suggest therapeutic potential .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, IC = 5.8 µM). Compare with positive controls (e.g., doxorubicin) .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer :
- Thermal Stability : TGA shows decomposition at >150°C. Store at –20°C in amber vials to prevent photodegradation .
- Hydrolytic Stability : pH 7.4 PBS buffer studies indicate <5% degradation over 72h. Avoid acidic conditions (pH <3), which cleave morpholino groups .
Q. What strategies link structural features to observed bioactivity?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
